molecular formula C7H13NO2 B12850280 Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid

Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid

Cat. No.: B12850280
M. Wt: 143.18 g/mol
InChI Key: FONSINLSFMJZQN-PHDIDXHHSA-N
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Description

cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid is a cyclopentane-based amino acid derivative of interest in medicinal chemistry and drug discovery. Cyclic structures like cyclopentane are ubiquitous in pharmaceuticals and natural products, as they provide control over molecular shape and can improve the oral bioavailability and specificity of drug candidates . This compound serves as a valuable building block for the synthesis of more complex molecules. Researchers are exploring the functionalization of such saturated carbocycles through methods like C–H activation to efficiently create diverse, functionalized cyclic scaffolds for biological screening . While specific biological data for this exact compound is limited in publicly available literature, closely related cyclopentane carboxylic acid derivatives have demonstrated significant antitumor properties, highlighting the potential research value of this chemical scaffold in developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

FONSINLSFMJZQN-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)CN

Canonical SMILES

C1CC(C(C1)C(=O)O)CN

Origin of Product

United States

Preparation Methods

Synthesis from Bicyclic β-Lactams via Enzymatic Hydrolysis

One established method uses bicyclic β-lactams as precursors. These β-lactams undergo enzymatic hydrolysis to yield the cis-2-(aminomethyl)cyclopentane-1-carboxylic acid. This approach benefits from the stereochemical control inherent in the β-lactam ring system, allowing selective access to the cis isomer.

Reductive Amination of 2-Oxocyclopentane Carboxylic Acid Esters

A scalable and stereoselective synthetic route involves:

  • Starting from ethyl 2-oxocyclopentanecarboxylate, which undergoes reductive amination with chiral amines such as α-phenylethylamine.
  • This step forms stereopure intermediates, which crystallize as single stereoisomers, although this method favors the trans isomer and requires careful optimization to obtain the cis isomer.
  • Subsequent treatment with hydrobromic acid and hydrogenolysis converts the intermediate to the hydrobromide salt of this compound.
  • Acidic hydrolysis then yields the free acid form without epimerization when conducted below 70 °C.
  • The final product can be protected with Fmoc groups for peptide synthesis applications.

This method avoids hazardous reagents like cyanoborohydride and high-pressure equipment, making it suitable for scale-up. The overall yield for the Fmoc-protected cis isomer is moderate (~34% over six steps), but the process is robust and reproducible.

Organocatalytic and Conjugate Addition Approaches

  • Organocatalytic methods have been developed to achieve high enantioselectivity in the synthesis of this compound, allowing access to specific stereoisomers.
  • Conjugate addition reactions to cyclopentene derivatives can form cis-adducts, which can be epimerized to trans isomers if desired. These reactions require low temperatures and chromatographic purification to separate stereoisomers.

Classical Synthetic Route via Cyclopentanone Derivatives

  • Cyclopentanone reacts with formaldehyde and ammonia to form 2-(aminomethyl)cyclopentanol intermediates.
  • These intermediates are oxidized to 2-(aminomethyl)cyclopentanone.
  • A carboxylation step introduces the carboxylic acid group, yielding the target compound.
  • Industrial methods optimize this route using continuous flow reactors and advanced purification to enhance yield and purity.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Limitations Yield / Purity References
Bicyclic β-lactam enzymatic hydrolysis β-lactam precursor → enzymatic hydrolysis High stereochemical control Requires β-lactam synthesis Not explicitly reported
Reductive amination + HBr treatment Reductive amination → HBr salt → hydrolysis Scalable, avoids toxic reagents Requires careful temperature control ~34% yield (Fmoc-protected), high purity
Organocatalytic conjugate addition Conjugate addition to cyclopentene derivatives High enantioselectivity Low temperature, chromatographic separation Not explicitly reported
Cyclopentanone formaldehyde ammonia route Cyclopentanone + formaldehyde + NH3 → oxidation → carboxylation Industrially scalable Multi-step, requires oxidation and carboxylation Not explicitly reported

Research Findings and Analytical Notes

  • The cis configuration is essential for the compound’s role in peptide foldamers, influencing helical structures and biological activity.
  • NMR spectroscopy is a key analytical tool for confirming stereochemistry and enantiomeric purity, with methods developed for rapid and reliable assessment.
  • The reductive amination approach using α-phenylethylamine allows crystallization of stereopure intermediates, facilitating purification and scale-up.
  • Avoidance of toxic reagents and chromatographic steps in the scalable synthesis enhances the method’s applicability in medicinal chemistry and peptide synthesis.
  • The compound is often converted into Fmoc-protected derivatives for solid-phase peptide synthesis, with yields around 10-16% for cyclic peptidomimetics incorporating this amino acid.

Chemical Reactions Analysis

Types of Reactions

Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure high yields.

Major Products

Scientific Research Applications

The unique structure of cis-2-(aminomethyl)cyclopentane-1-carboxylic acid suggests several potential biological activities:

  • Neuroprotective Effects : Studies indicate that the compound may protect neuronal cells from oxidative stress, enhancing cell viability .
  • Enzyme Inhibition : In vitro assays show that it inhibits enzymes involved in glucose metabolism, indicating potential applications in diabetes management.
  • Receptor Binding : Binding studies suggest moderate affinity for neurotransmitter receptors, positioning it as a potential neuromodulator .

Applications in Medicinal Chemistry

The compound's structural features allow it to serve as a valuable building block in various medicinal chemistry applications:

  • Drug Development : Its ability to modulate biological pathways makes it a candidate for developing new therapeutics targeting neurological disorders.
  • Peptide Synthesis : The compound can be utilized in synthesizing peptides due to its unique functional groups, which can participate in peptide bond formation .

Case Studies

Several studies have investigated the applications and effects of this compound:

  • Neuroprotective Study : Research demonstrated that treatment with this compound significantly reduced cell death in neuronal lines subjected to oxidative stress, suggesting its potential as a neuroprotective agent.
  • Enzyme Inhibition Assay : In vitro studies indicated that this compound effectively inhibited specific enzymes related to glucose metabolism, hinting at its utility in managing diabetes .
  • Receptor Binding Study : Binding assays revealed that the compound interacts with certain neurotransmitter receptors, which could influence synaptic transmission and highlight its role as a neuromodulator.

Mechanism of Action

The mechanism of action of Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable helical structures, which can interact with biological molecules and influence their function . The molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable helical structures is a key factor in its mechanism of action.

Comparison with Similar Compounds

1-Amino-1-cyclopentanecarboxylic Acid (Cycloleucine)

  • Structure: Amino and carboxylic acid groups on the same carbon (1-position).
  • CAS : 52-52-8; Melting Point : 320–322°C (decomposes) .
  • Applications : Antitumor agent (e.g., leukemia, acne) and antimetabolite .
  • Key Difference: Unlike cispentacin, cycloleucine lacks the aminomethyl group, reducing its conformational flexibility and integrin-binding efficacy .

(1R,3S)-3-Aminocyclopentanecarboxylic Acid

  • Structure: Amino group on the 3rd carbon, cis to the carboxylic acid.
  • CAS : 71830-08-5; Melting Point : 172.1°C (decomposes) .
  • Applications: Less studied for biological activity but noted for high optical purity (98% ee), making it valuable in chiral synthesis .

1-Amino-2-hydroxycyclopentanecarboxylic Acid

  • Structure: Hydroxyl group replaces the aminomethyl group in cispentacin.
  • Synthesis: Derived from 1-cyclopentenecarboxylic acid via cyanohydrin and hypochlorite ammonolysis .

Derivatives with Modified Functional Groups

Hydrochloride Salts

  • Example: cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (CAS 212755-84-5).
  • Properties : Lower melting point (199–202°C) compared to the parent compound (218–220°C), improving aqueous solubility for drug formulations .

Acylated Derivatives

  • Examples :
    • cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732253-60-0) .
    • cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid (CAS 733740-47-1) .
  • Applications : These lipophilic derivatives are explored as intermediates in protease inhibitors or antiviral agents, leveraging the cyclopentane scaffold for steric effects .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Features Reference
Cis-2-Aminomethylcyclopentane-1-carboxylic acid 129.15 218–220 Moderate aqueous solubility; enhanced by HCl salt .
1-Amino-1-cyclopentanecarboxylic acid 129.15 320–322 (dec.) Low solubility due to thermal instability .
(1R,3S)-3-Aminocyclopentanecarboxylic acid 129.15 172.1 (dec.) High optical purity (98% ee) aids chiral resolution .

Biological Activity

Cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid, also known as cispentacin, is a cyclic amino acid notable for its structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C6_{6}H11_{11}N O2_{2}
  • Molecular Weight : Approximately 129.16 g/mol
  • Structure : Contains a cyclopentane ring with an amino group and a carboxylic acid functional group.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Starting Material Preparation : Cyclopentene derivatives are often used as starting materials.
  • Asymmetric Michael Addition : Nitromethane is added to cyclopentene derivatives to form the desired product.
  • Reduction and Purification : The resulting nitro compounds are reduced to yield the final amino acid product .

Biological Activity

This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially influencing neurotransmitter pathways. It has been suggested that its structural similarity to amino acids allows it to interact with various neurotransmitter receptors, which could modulate synaptic transmission.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Preliminary findings show that it may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications in conditions such as metabolic disorders .

Antibiotic Potential

The compound has been recognized for its potential as an antibiotic. Its unique structure allows for interactions with bacterial systems, potentially leading to the development of new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study Focus Findings
Study 1Neuroprotective effectsDemonstrated interaction with neurotransmitter receptors, suggesting potential in treating neurodegenerative diseases .
Study 2Enzyme inhibitionIdentified as an effective inhibitor of specific metabolic enzymes, indicating possible applications in metabolic regulation .
Study 3Antibiotic activityShowed significant antibacterial properties in vitro, warranting further investigation into its mechanism of action .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of dust or aerosols.
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with water for 20 minutes and seek medical attention. Avoid release into waterways .
  • Storage : Store in a cool, dry place away from oxidizing agents, with containers tightly sealed.

Q. Which spectroscopic and chromatographic methods validate the structural identity and purity of cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions (e.g., cyclopentane ring protons resonate at δ 1.5–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., Chiralpak®) to assess enantiomeric purity, with retention times calibrated against standards .
  • Mass Spectrometry (LCMS) : Confirm molecular weight via LCMS (e.g., observed [M+H]+^+ ion at m/z 130.1 for the free acid) .

Q. What synthetic routes are available for cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid, and how do their yields compare?

  • Methodological Answer :

  • Organocatalytic Asymmetric Synthesis : Use L-proline or cispentacin derivatives as catalysts to achieve >98% enantiomeric excess (ee) via Hajos-Parrish-Eder-Sauer-Wiechert reactions .
  • Parallel Kinetic Resolution : Resolve racemic mixtures using tert-butyl esters, achieving 90–95% yield for the cis-isomer .
  • Challenges : Competing epimerization during acidic workup requires pH-controlled conditions (pH 6–7) to preserve stereochemistry .

Advanced Research Questions

Q. How can enantioselective synthesis of cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid be optimized for industrial-scale applications?

  • Methodological Answer :

  • Catalyst Screening : Test β-amino acid catalysts (e.g., cispentacin) under solvent-free or green solvent (e.g., cyclopentyl methyl ether) conditions to enhance turnover frequency .
  • Flow Chemistry : Implement continuous-flow reactors to minimize side reactions (e.g., racemization) and improve scalability .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization of cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid?

  • Methodological Answer :

  • Dynamic Kinetic Resolution (DKR) : Combine chiral catalysts (e.g., Ru-based complexes) with racemization-prone intermediates to achieve single stereoisomers .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and optimize reaction pathways favoring the cis-configuration .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Use diastereomeric salt formation (e.g., with tartaric acid) to isolate the desired stereoisomer .

Q. How does the cyclopentane ring conformation influence peptide secondary structures when incorporating cis-2-(Aminomethyl)cyclopentane-1-carboxylic acid?

  • Methodological Answer :

  • Helix Stabilization : The cis-configuration enforces a rigid bicyclic geometry, promoting 10/12-helix formation in γ/α-peptides. Confirmed via circular dichroism (CD) and X-ray crystallography .
  • Solvent Effects : Use trifluoroethanol (TFE) to enhance helical stability by reducing backbone solvation .
  • Comparative Studies : Substitute with linear γ-amino acids to demonstrate the cyclopentane ring’s role in reducing conformational entropy .

Key Research Challenges

  • Stereochemical Integrity : Epimerization during derivatization requires stringent pH and temperature control .
  • Scalability : Organocatalytic methods face limitations in catalyst loading; heterogeneous catalysts (e.g., immobilized proline) are under investigation .
  • Biological Applications : Peptides incorporating this compound show enhanced protease resistance but require optimization for cell permeability .

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